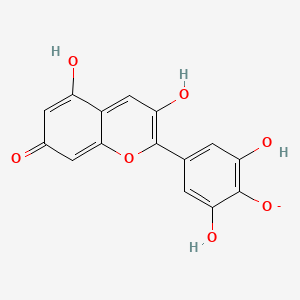

Delfinidin

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9O7- |

|---|---|

Molecular Weight |

301.23 g/mol |

IUPAC Name |

4-(3,5-dihydroxy-7-oxochromen-2-yl)-2,6-dihydroxyphenolate |

InChI |

InChI=1S/C15H10O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-5,17-21H/p-1 |

InChI Key |

GXJDGHPXUVXIBO-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1O)[O-])O)C2=C(C=C3C(=CC(=O)C=C3O2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Delphinidin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the biosynthetic pathway of delphinidin (B77816), a key anthocyanidin responsible for the purple and blue pigmentation in a diverse range of plants. A comprehensive understanding of this pathway is crucial for advancements in plant genetics, agricultural science, and the development of natural colorants and therapeutic agents.

The Core Biosynthetic Pathway of Delphinidin

Delphinidin is a flavonoid synthesized through a specialized branch of the phenylpropanoid pathway. The synthesis begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions. The core pathway can be segmented into three main stages: the general phenylpropanoid pathway, the flavonoid biosynthesis pathway, and the anthocyanin-specific branch leading to delphinidin.

The journey from L-phenylalanine to naringenin (B18129) involves several enzymes acting in concert, including phenylalanine ammonialyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI)[1]. Naringenin then serves as a crucial intermediate.

The formation of delphinidin is distinguished by the hydroxylation pattern of the B-ring of the flavonoid skeleton. The key enzyme responsible for the synthesis of delphinidin precursors is Flavonoid 3',5'-hydroxylase (F3'5'H) , a cytochrome P450 monooxygenase.[2][3] This enzyme catalyzes the addition of hydroxyl groups to the 3' and 5' positions of the B-ring of dihydrokaempferol (B1209521) (DHK) to produce dihydromyricetin (B1665482) (DHM).[2][4] In some species, F3'5'H can also convert dihydroquercetin (DHQ) to DHM.[4][5]

Once DHM is synthesized, it is converted to the unstable leucodelphinidin by Dihydroflavonol 4-reductase (DFR) .[2][6] Subsequently, Anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucodelphinidin to form the colored but still unstable delphinidin.[2][7] The final stabilization of the molecule is achieved through glycosylation, a reaction catalyzed by UDP-Glucose:Flavonoid 3-O-Glucosyltransferase (UFGT) , which attaches a glucose molecule to form the more stable delphinidin 3-O-glucoside.[2][7]

Visualization of the Delphinidin Biosynthetic Pathway

The following diagram illustrates the enzymatic steps from the key intermediate, Naringenin, to the final stable delphinidin glycoside.

Quantitative Data on Delphinidin Biosynthesis

The efficiency and substrate preference of the enzymes in the delphinidin pathway are critical for determining the final anthocyanin profile in a plant. The following tables summarize key quantitative data related to enzyme kinetics and metabolite concentrations.

| Enzyme | Plant Source | Substrate | K_m (μM) | Catalytic Efficiency (k_cat/K_m) (s⁻¹M⁻¹) | Reference |

| Flavonoid 3',5'-Hydroxylase (F3'5'H) | Carthamus tinctorius (Safflower) | Naringenin | 144.7 | Not Reported | [8] |

| Solanum lycopersicum (Tomato) | Naringenin | 1.20 | Not Reported | [9] | |

| Dihydroflavonol 4-Reductase (DFR) | Vitis vinifera (Grape) | Dihydroquercetin (DHQ) | 24.6 (K_d) | Not Reported | [10] |

| Delphinium grandiflorum | Dihydrokaempferol (DHK) | Not Reported | 0.28 | [11] | |

| Delphinium grandiflorum | Dihydroquercetin (DHQ) | Not Reported | 0.26 | [11] | |

| Delphinium grandiflorum | Dihydromyricetin (DHM) | Not Reported | 0.04 | [11] |

| Plant Material | Compound | Concentration | Reference |

| Blueberry (Uruguay) | Delphinidin-3-galactoside | 298 mg/100 g dry weight | [1] |

| Blueberry (Uruguay) | Delphinidin-3-glucoside | 128 mg/100 g dry weight | [1] |

| Blueberry (Poland) | Delphinidin-3-galactoside | 541 mg/100 g dry weight | [1] |

| Blueberry (Germany) | Delphinidin-3-galactoside | 543 mg/100 g dry weight | [1] |

| Lycium ruthenicum Fruit | Delphinidin-3-O-rutinoside | Accumulation increases significantly with fruit development | [12] |

| Ampelopsis grossedentata | Dihydromyricetin (DHM) | 362.7 ± 12.5 mg/g in extract | [3] |

Experimental Protocols

In Vitro Enzyme Activity Assay of Recombinant F3'5'H

This protocol outlines a method for expressing F3'5'H in a heterologous system and assaying its activity.

1. Gene Cloning and Expression Vector Construction:

-

The full-length coding sequence of the F3'5'H gene is amplified from cDNA of the source plant using PCR with specific primers.

-

The PCR product is cloned into a suitable expression vector (e.g., pYES2/CT for yeast or pGEX for E. coli).

2. Heterologous Expression and Protein Purification:

-

The expression vector is transformed into a suitable host strain (e.g., Saccharomyces cerevisiae or E. coli BL21).

-

Protein expression is induced according to the vector system's protocol.

-

Cells are harvested, lysed, and the recombinant protein is purified, often using affinity chromatography for tagged proteins (e.g., His-tag).[8]

3. Enzyme Assay:

-

The reaction mixture is prepared containing a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.0), the purified recombinant F3'5'H protein, a cytochrome P450 reductase (if necessary), and the substrate (e.g., naringenin or dihydrokaempferol).[8][11]

-

The reaction is initiated by the addition of a cofactor, typically NADPH.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 25-60 minutes).[8][11]

-

A negative control with heat-inactivated enzyme is run in parallel.[8]

4. Product Analysis:

-

The reaction is stopped, often by the addition of an organic solvent like ethyl acetate.[11]

-

The products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated products (e.g., eriodictyol, dihydromyricetin).[8]

HPLC Analysis of Delphinidin and its Glycosides

This protocol describes a general method for the extraction and quantification of anthocyanins from plant tissues.

1. Sample Preparation and Extraction:

-

Plant tissue (e.g., fruit peels, petals) is frozen in liquid nitrogen and ground to a fine powder.

-

The powdered tissue is extracted with a solvent, typically methanol (B129727) or ethanol (B145695) containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanins.[13]

-

The extraction can be enhanced using sonication or vortexing. The mixture is then centrifuged to pellet cell debris.[14]

2. Purification (Optional):

-

For complex matrices, the crude extract can be purified using solid-phase extraction (SPE) or column chromatography with resins like Amberlite XAD-7 or Sephadex LH-20 to remove sugars, organic acids, and other interfering compounds.

3. HPLC-DAD/MS Analysis:

-

The extracted and filtered sample is injected into an HPLC system equipped with a C18 reverse-phase column.[13][14]

-

A gradient elution is typically employed using two mobile phases:

-

The gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the anthocyanins based on their polarity.

-

Detection is performed using a Diode Array Detector (DAD) at a wavelength of approximately 520 nm for anthocyanins.[14]

-

For structural elucidation and confirmation, the HPLC system is coupled to a mass spectrometer (MS).

4. Quantification:

-

Quantification is achieved by comparing the peak areas of the analytes in the sample to a calibration curve generated using authentic standards of delphinidin and its glycosides.

Conclusion

The biosynthetic pathway of delphinidin is a well-characterized segment of flavonoid metabolism in plants, with the enzyme F3'5'H playing a pivotal role in directing flux towards the production of blue and purple pigments. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers aiming to manipulate this pathway for agricultural improvement, the production of natural colorants, or the exploration of the pharmacological properties of delphinidin and its derivatives. Further research into the regulatory networks governing the expression of key biosynthetic genes will continue to unlock the potential of this important natural product.

References

- 1. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional analysis of the dihydroflavonol 4-reductase family of Camellia sinensis: exploiting key amino acids to reconstruct reduction activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safflower Flavonoid 3′5′Hydroxylase Promotes Methyl Jasmonate-Induced Anthocyanin Accumulation in Transgenic Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]

- 11. scispace.com [scispace.com]

- 12. Integrated Metabolomic and Transcriptomic Analyses of Anthocyanin Synthesis During Fruit Development in Lycium ruthenicum Murr. [mdpi.com]

- 13. research-groups.usask.ca [research-groups.usask.ca]

- 14. researchgate.net [researchgate.net]

Delphinidin: A Technical Guide to its Chemical Structure, Functional Groups, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816), a prominent member of the anthocyanidin class of flavonoids, is a natural polyphenolic compound responsible for the vibrant blue and purple pigmentation in a variety of fruits, flowers, and vegetables. Beyond its role as a natural colorant, delphinidin exhibits a remarkable spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth exploration of the chemical structure of delphinidin, a detailed analysis of its functional groups, and a summary of its interactions with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Delphinidin's core structure is based on the flavylium (B80283) cation, which consists of a C6-C3-C6 skeleton. This structure comprises two aromatic rings (A and B) linked by a three-carbon heterocyclic ring (C). The unique arrangement of hydroxyl groups on these rings is paramount to its chemical properties and biological functions.

The International Union of Pure and Applied Chemistry (IUPAC) name for delphinidin is 2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol.[1] Its chemical structure is characterized by the presence of six hydroxyl (-OH) groups, which are key to its potent antioxidant activity.

Core Structure: The Flavylium Cation

The central feature of delphinidin is the flavylium cation, a benzopyrylium system. This cationic nature, particularly prevalent in acidic conditions, contributes to its vibrant color and its reactivity. The extended conjugation of double bonds across the three-ring system is responsible for the absorption of light in the visible spectrum, giving delphinidin its characteristic hue.

Functional Groups and their Significance

The biological activity of delphinidin is intrinsically linked to the number and position of its hydroxyl functional groups.

-

B-Ring Hydroxylation: Delphinidin is distinguished by the presence of three hydroxyl groups on the B-ring at the 3', 4', and 5' positions. This ortho-trihydroxyphenyl moiety is a critical determinant of its exceptional antioxidant capacity. The proximity of these hydroxyl groups facilitates the donation of hydrogen atoms and electrons to scavenge free radicals effectively.

-

A-Ring and C-Ring Hydroxylation: Hydroxyl groups are also present on the A-ring (at positions 5 and 7) and the C-ring (at position 3). These groups further contribute to the molecule's overall polarity and its ability to participate in hydrogen bonding, which is crucial for its interaction with biological targets such as enzymes and receptors.

The chemical structure of delphinidin is illustrated in the following diagram:

Caption: Chemical structure of Delphinidin and its key functional groups.

Quantitative Data

A summary of the key physicochemical properties of delphinidin is provided in the table below. These parameters are essential for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁O₇⁺ | [1][2] |

| Molecular Weight | 303.24 g/mol | [1][3] |

| IUPAC Name | 2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol | [1] |

| pKa (Strongest Acidic) | 5.98 | [2] |

| Water Solubility | 0.071 g/L | [2] |

| logP | 2.07 | [2] |

Modulation of Cellular Signaling Pathways

Delphinidin exerts its biological effects by modulating several key signaling pathways that are often dysregulated in chronic diseases, including cancer. Its ability to interact with and inhibit specific protein kinases is a central mechanism of its action.

Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Overexpression or aberrant activation of EGFR is a hallmark of many cancers. Delphinidin has been shown to be a potent inhibitor of EGFR signaling.[4] It directly inhibits the autophosphorylation of EGFR, thereby blocking the activation of its downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[5][6]

References

- 1. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Inhibition of epidermal growth factor receptor signaling pathway by delphinidin, an anthocyanidin in pigmented fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delphinidin Reduces Cell Proliferation and Induces Apoptosis of Non-Small-Cell Lung Cancer Cells by Targeting EGFR/VEGFR2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Distribution of Delphinidin Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of delphinidin (B77816) glycosides, a class of anthocyanins responsible for the deep blue and purple pigmentation in a variety of plants. This document details their natural sources, quantitative distribution, and the experimental protocols for their extraction and analysis. Furthermore, it elucidates the key signaling pathways modulated by delphinidin, offering insights for drug discovery and development.

Natural Sources and Distribution of Delphinidin Glycosides

Delphinidin and its glycosidic forms are water-soluble pigments belonging to the flavonoid subgroup.[1][2] They are widely distributed in nature, contributing to the vibrant colors of many fruits, vegetables, and flowers.[1][3] The stability and bioavailability of delphinidin are enhanced through glycosylation, with the sugar moiety playing a crucial role.[2][3]

The primary dietary sources of delphinidin glycosides include a variety of berries, grapes, and certain vegetables.[4][5] Blackcurrants, blueberries, and eggplant peel are particularly rich in these compounds.[6][7][8] The specific types and concentrations of delphinidin glycosides can vary significantly between different plant species and even between cultivars of the same species.[9]

Quantitative Distribution in Berries

Berries are among the most significant sources of delphinidin glycosides. Blackcurrants (Ribes nigrum L.) and blueberries (Vaccinium spp.) have been extensively studied for their high anthocyanin content, with delphinidin derivatives being major constituents.

Table 1: Quantitative Content of Delphinidin Glycosides in Selected Berries

| Berry Species | Cultivar/Variety | Delphinidin Glycoside | Concentration (mg/100g Fresh Weight) | Reference |

| Blackcurrant (Ribes nigrum L.) | 'Consort' | Delphinidin-3-O-rutinoside | 15.07 - 21.27 | [10] |

| 'Consort' | Delphinidin-3-O-glucoside | 8.50 - 10.35 | [10] | |

| Various | Delphinidin-3-O-rutinoside | Most prevalent | [8] | |

| Various | Delphinidin-3-O-glucoside | Significant amounts | [8] | |

| Blueberry (Vaccinium corymbosum L.) | Not specified | Total Delphinidin Glycosides | Up to 1017 | [11] |

| Rabbiteye | Total Anthocyanidins (as delphinidin equivalents) | 24.8 | [12] | |

| Lowbush | Total Anthocyanins | 110 - 725 | [13][14] | |

| Highbush | Total Anthocyanins | 42 - 6270 | [13][14] |

Quantitative Distribution in Other Plant Sources

Beyond berries, eggplant peel is a notable source of delphinidin glycosides, with delphinidin-3-rutinoside being the most abundant.[7][15]

Table 2: Quantitative Content of Delphinidin Glycosides in Eggplant Peel

| Plant Source | Extraction Method | Delphinidin Glycoside | Concentration (mg/100g Dry Weight) | Reference |

| Eggplant (Solanum melongena L.) Peel | Ultrasound-Assisted Extraction (UAE) | Delphinidin-3-O-rutinoside | 562 | [7] |

| Solid-Liquid Extraction (SLE) | Delphinidin-3-O-rutinoside | 157 | [7] | |

| Ultrasound-Assisted Extraction (UAE) | Delphinidin-3-O-glucoside | 5 | [7] | |

| Solid-Liquid Extraction (SLE) | Delphinidin-3-O-glucoside | 4 | [7] |

Experimental Protocols

The accurate extraction and quantification of delphinidin glycosides are crucial for research and development. The following sections detail established methodologies for these processes.

Extraction of Delphinidin Glycosides

The choice of extraction solvent and method significantly impacts the yield and stability of anthocyanins. Acidified polar solvents are commonly used to ensure the stability of the flavylium (B80283) cation, the colored form of anthocyanins.[16]

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Eggplant Peel [7]

-

Sample Preparation: Freeze-dry eggplant peels and grind them into a fine powder.

-

Solvent Preparation: Prepare an extraction solvent of ethanol, water, and acetic acid in a ratio of 80:19.5:0.5 (v/v/v).

-

Extraction:

-

Mix the powdered eggplant peel with the extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).

-

Place the mixture in an ultrasonic bath.

-

Sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W. Maintain the temperature at 40°C.

-

-

Purification:

-

Centrifuge the extract at 5000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

-

Storage: Store the final extract at -20°C in the dark until analysis.

Protocol 2: Solid-Liquid Extraction (SLE) from Berries [10]

-

Sample Preparation: Homogenize fresh or frozen berries.

-

Solvent Preparation: Prepare an extraction solvent of methanol (B129727) with 0.1% HCl (v/v).

-

Extraction:

-

Mix the homogenized berry sample with the extraction solvent.

-

Agitate the mixture on a shaker for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Centrifuge the mixture to pellet solid debris.

-

Collect the supernatant. For further purification, solid-phase extraction (SPE) with a C18 cartridge can be employed.

-

-

Storage: Store the extract at -20°C or below until HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a diode-array detector (DAD) is the most common and reliable method for the separation and quantification of individual delphinidin glycosides.[17][18]

Protocol 3: HPLC-DAD Analysis of Delphinidin Glycosides [10][19]

-

Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode-array detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 5% formic acid in water.

-

Solvent B: 100% methanol or acetonitrile.

-

-

Gradient Elution:

-

A typical gradient starts with a low percentage of solvent B (e.g., 5-10%), increasing linearly to a higher percentage (e.g., 30-40%) over 30-40 minutes. This is followed by a wash and re-equilibration step. The specific gradient profile should be optimized based on the sample matrix and the specific glycosides of interest.

-

-

Detection: Monitor the eluent at 520 nm for anthocyanins.

-

Quantification:

-

Prepare calibration curves using authentic standards of delphinidin-3-O-glucoside, delphinidin-3-O-rutinoside, and other relevant glycosides.

-

Quantify the delphinidin glycosides in the samples by comparing their peak areas to the calibration curves.

-

Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and higher-throughput alternative for the qualitative and semi-quantitative analysis of delphinidin glycosides.[5]

Protocol 4: HPTLC Analysis of Delphinidin Glycosides [5]

-

Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.

-

Sample Application: Apply the extracts and standards as bands onto the HPTLC plate using an automated applicator.

-

Mobile Phase: A mixture of ethyl acetate, 2-butanone, water, and formic acid (e.g., 7:3:0.8:1.2, v/v/v/v).

-

Development: Develop the plate in a saturated chromatographic chamber until the mobile phase reaches the desired height.

-

Detection and Quantification:

-

Dry the plate and visualize the bands under white light or UV light (366 nm).

-

Scan the plate with a densitometer at 520 nm for quantification.

-

Quantify the compounds by comparing the peak areas of the samples with those of the standards.

-

Modulation of Signaling Pathways

Delphinidin has been shown to exert its biological effects by modulating several key cellular signaling pathways, making it a compound of interest for drug development. These pathways are integral to processes such as cell proliferation, inflammation, and apoptosis.[1][4][20]

PI3K/Akt Signaling Pathway

Delphinidin can inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[2][20] By targeting both upstream (PI3K/Akt) and downstream (mTOR) components, delphinidin can effectively suppress cell survival and growth.[3]

Caption: Delphinidin's inhibition of the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

Delphinidin can suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[21][22] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus and the transcription of its target genes.[21]

Caption: Delphinidin's interference with the NF-κB signaling cascade.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another target of delphinidin.[1][4] Delphinidin can inhibit the phosphorylation of key kinases in the ERK pathway, such as Raf and MEK, thereby suppressing cell proliferation and inducing apoptosis.[1] It can also modulate the JNK and p38 pathways, contributing to its anti-inflammatory and anti-cancer effects.[23]

Caption: Inhibitory action of delphinidin on the MAPK/ERK pathway.

Conclusion

Delphinidin glycosides are abundant in a variety of commonly consumed fruits and vegetables, positioning them as significant dietary components with potential health benefits. This guide has provided a comprehensive overview of their natural distribution, with quantitative data highlighting key sources. The detailed experimental protocols for extraction and analysis serve as a practical resource for researchers. Furthermore, the elucidation of delphinidin's interactions with critical cellular signaling pathways underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases. Further research into the bioavailability and metabolism of different delphinidin glycosides will be crucial in fully realizing their therapeutic promise.

References

- 1. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory Effect of Delphinidin on Extracellular Matrix Production via the MAPK/NF-κB Pathway in Nasal Polyp-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academy.miloa.eu [academy.miloa.eu]

- 7. Eggplant Peels as a Valuable Source of Anthocyanins: Extraction, Thermal Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Berry Quality and Anthocyanin Content of ‘Consort’ Black Currants Grown under Artificial Shade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High performance liquid chromatography analysis of anthocyanins in bilberries (Vaccinium myrtillus L.), blueberries (Vaccinium corymbosum L.), and corresponding juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC/PDA/ESI-MS Profiling and Radical Scavenging Activity of Anthocyanins in Various Berries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in the Chemistry, Analysis and Adulteration of Anthocyanin Rich-Berries and Fruits: 2000–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. gup.ugal.ro [gup.ugal.ro]

- 16. books.rsc.org [books.rsc.org]

- 17. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]

- 18. researchgate.net [researchgate.net]

- 19. Rapid method for determination of anthocyanin glucosides and free delphinidin in grapes using u-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]

The Superior Antioxidant Properties of Delphinidin: A Comparative Analysis Against Other Flavonoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found ubiquitously in plants, have garnered significant attention for their potent antioxidant properties and potential therapeutic applications. Among these, the anthocyanidin delphinidin (B77816) has emerged as a particularly powerful free radical scavenger. This technical guide provides a comprehensive comparison of the antioxidant properties of delphinidin against other prominent flavonoids, including cyanidin, myricetin, quercetin (B1663063), and kaempferol. We delve into quantitative antioxidant capacity data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals.

The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure. The number and arrangement of hydroxyl groups, particularly on the B-ring, are critical determinants of their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). Delphinidin's superior antioxidant activity is often attributed to the presence of three hydroxyl groups on its B-ring, a structural feature that enhances its radical scavenging potential compared to flavonoids with fewer hydroxyl groups.[1]

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of delphinidin and other flavonoids has been quantified using a variety of in vitro assays. These assays, operating through different mechanisms, provide a comprehensive picture of their antioxidant potential. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the Cellular Antioxidant Activity (CAA) assay.

Below, we present a summary of the comparative antioxidant activities of delphinidin and other flavonoids, with data collated from multiple studies. It is important to note that absolute values can vary between studies due to different experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50, µM)

A lower IC50 value indicates greater antioxidant activity.

| Flavonoid | IC50 (µM) |

| Delphinidin | 19.13 - 36.83 [2] |

| Cyanidin | 59.55[2] |

| Myricetin | 21.26[2] |

| Quercetin | 34.03[2] |

| Kaempferol | >100 |

Table 2: ABTS Radical Scavenging Activity (TEAC, Trolox Equivalents)

A higher TEAC value indicates greater antioxidant activity.

| Flavonoid | TEAC Value |

| Delphinidin | ~4.5 - 5.0 |

| Cyanidin | ~3.5 - 4.0 |

| Myricetin | ~4.0 - 4.8 |

| Quercetin | ~4.0 - 4.5 |

| Kaempferol | ~2.0 - 2.5 |

Table 3: Oxygen Radical Absorbance Capacity (ORAC, µmol TE/µmol)

A higher ORAC value indicates greater antioxidant activity.

| Flavonoid | ORAC Value (µmol TE/µmol) |

| Delphinidin | ~6.0 - 7.0 |

| Cyanidin | ~4.5 - 5.5 |

| Myricetin | ~6.5 - 7.5 |

| Quercetin | ~5.0 - 6.0 |

| Kaempferol | ~2.5 - 3.5 |

Table 4: Cellular Antioxidant Activity (CAA, µmol QE/100 nmol)

A higher CAA value indicates greater antioxidant activity within a cellular context.

| Flavonoid | CAA Value (µmol QE/100 nmol) |

| Delphinidin | ~40 - 50 |

| Cyanidin | ~30 - 40 |

| Myricetin | ~45 - 55 |

| Quercetin | ~35 - 45 |

| Kaempferol | ~15 - 25 |

Signaling Pathways Modulated by Delphinidin and Other Flavonoids

The antioxidant effects of flavonoids extend beyond direct radical scavenging and involve the modulation of intracellular signaling pathways that control endogenous antioxidant defenses. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

The Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like certain flavonoids, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.[3]

Delphinidin has been shown to be a potent activator of the Nrf2-ARE pathway.[3] Other flavonoids, including quercetin and myricetin, also activate this pathway, contributing to their overall antioxidant and cytoprotective effects.[3][4]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents and Equipment:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) (spectroscopic grade)

-

Test flavonoids (Delphinidin, Quercetin, etc.)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare serial dilutions of the test flavonoids and a standard antioxidant (e.g., Trolox) in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each flavonoid dilution or standard.

-

For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

-

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

-

Reagents and Equipment:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Ethanol (B145695) or phosphate-buffered saline (PBS)

-

Test flavonoids

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test flavonoids and a standard (e.g., Trolox).

-

In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each flavonoid dilution or standard.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

-

Reagents and Equipment:

-

Fluorescein (B123965) sodium salt

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

-

Phosphate (B84403) buffer (75 mM, pH 7.4)

-

Test flavonoids

-

Trolox (standard)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Protocol:

-

Prepare solutions of fluorescein, AAPH, test flavonoids, and Trolox standards in phosphate buffer.

-

In a 96-well black microplate, add 150 µL of the fluorescein solution and 25 µL of the flavonoid solution or Trolox standard to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

-

Calculate the area under the fluorescence decay curve (AUC) and determine the ORAC value in Trolox equivalents.

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

-

Reagents and Equipment:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Quercetin (standard)

-

96-well black cell culture plate

-

Fluorescence microplate reader

-

-

Protocol:

-

Seed HepG2 cells in a 96-well black plate and culture until confluent.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with the test flavonoids or quercetin standard in the presence of DCFH-DA for 1 hour at 37°C.

-

Wash the cells to remove extracellular compounds.

-

Induce oxidative stress by adding AAPH solution.

-

Immediately measure the fluorescence intensity kinetically for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

-

Calculate the CAA value based on the inhibition of DCF formation compared to the control.

-

Conclusion

The data presented in this technical guide consistently demonstrates the superior antioxidant properties of delphinidin compared to several other common flavonoids. Its unique molecular structure, characterized by three hydroxyl groups on the B-ring, underpins its potent radical scavenging activity. Furthermore, delphinidin's ability to modulate the Nrf2-ARE signaling pathway highlights its role in enhancing endogenous antioxidant defenses. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate the antioxidant potential of delphinidin and other flavonoids. This comprehensive analysis underscores the significant promise of delphinidin as a lead compound in the development of novel therapeutic strategies targeting oxidative stress-related diseases.

References

- 1. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Delphinidin Stability Under Different pH and Temperature Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin (B77816), a prominent anthocyanidin responsible for the blue and purple pigmentation in many fruits and vegetables, holds significant promise in the pharmaceutical and nutraceutical industries due to its potent antioxidant and anti-inflammatory properties. However, its inherent instability under various environmental conditions, particularly pH and temperature, presents a critical challenge for its application. This technical guide provides an in-depth analysis of delphinidin's stability, offering quantitative data, detailed experimental protocols, and visual representations of its degradation pathways to aid researchers and drug development professionals in harnessing its therapeutic potential.

Introduction

Anthocyanins are a class of water-soluble flavonoids that impart vibrant colors to a wide array of plant tissues. Delphinidin, the aglycone form, is particularly noteworthy for its deep blue-to-purple hue and its significant biological activities. The stability of delphinidin is intrinsically linked to its chemical structure, which is highly susceptible to changes in pH and temperature.[1][2] Understanding the kinetics and mechanisms of its degradation is paramount for the development of stable formulations and for ensuring its efficacy in therapeutic applications. This guide synthesizes the current knowledge on delphinidin stability, providing a comprehensive resource for its effective utilization.

The Influence of pH on Delphinidin Stability

The pH of the surrounding medium is a primary determinant of the structural form and, consequently, the stability and color of delphinidin.[3][4] At different pH values, delphinidin exists in a state of equilibrium between several structural forms, each with a distinct color and stability profile.

-

Acidic Conditions (pH 1-3): In a highly acidic environment, delphinidin predominantly exists as the red-colored flavylium (B80283) cation .[2][3] This form is the most stable, making acidic conditions ideal for preserving delphinidin.[2]

-

Moderately Acidic to Neutral Conditions (pH 4-6): As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase , which is in equilibrium with the chalcone form, also colorless.[2][3] This transformation leads to a significant loss of color and a decrease in stability.

-

Alkaline Conditions (pH > 7): In alkaline solutions, delphinidin transitions to the blue quinonoidal base .[2] However, at pH values above 7, delphinidin is highly unstable and rapidly degrades into smaller phenolic compounds.[2]

The pH-mediated structural transformations of delphinidin are summarized in the signaling pathway diagram below.

References

Spectroscopic Properties of Delphinidin: An In-depth Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) is a primary anthocyanidin, a subclass of flavonoids, responsible for the vibrant blue and purple pigmentation in a variety of fruits and vegetables, including berries, dark grapes, and eggplant.[1] As a potent antioxidant, delphinidin and its glycosides have garnered significant interest for their potential therapeutic applications, exhibiting anti-inflammatory, antiproliferative, and neuroprotective properties.[1][2] Accurate identification and quantification of delphinidin in complex matrices are paramount for research, quality control, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the characterization of delphinidin, complete with detailed experimental protocols and a summary of its key spectroscopic data.

Spectroscopic Identification of Delphinidin

The unique chemical structure of delphinidin gives rise to a characteristic spectroscopic fingerprint, enabling its identification and quantification through various analytical techniques.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of delphinidin. The conjugated system of the flavylium (B80283) cation, the predominant form of delphinidin in acidic conditions, results in strong absorption in the visible region, giving it its characteristic color.[3]

Table 1: UV-Visible Absorption Maxima of Delphinidin

| Solvent/pH Condition | λmax (nm) | Reference(s) |

| Acidic mobile phase (pH ≤ 3) | 206, 274, 536 | [4][5] |

| Tissue culture medium (pH 7.4) | 585 (bathochromic shift) | [6] |

| In pomegranate extracts | ~520 | [7] |

-

Sample Preparation:

-

Dissolve the delphinidin standard or extract in a suitable solvent. For optimal stability and to ensure the flavylium cation is the predominant species, an acidic solvent is recommended (e.g., methanol (B129727) with 0.1% HCl or a mobile phase with a pH of 3 or lower).[4][5]

-

For analysis in biological media, such as tissue culture medium, be aware of potential bathochromic (red) shifts in the absorption maximum due to changes in pH and interactions with media components.[6]

-

-

Instrument Parameters:

-

Spectrophotometer: A standard UV-Vis spectrophotometer.

-

Wavelength Range: Scan from 200 to 700 nm to capture all characteristic peaks.

-

Blank: Use the same solvent as used for the sample as the blank.

-

-

Data Analysis:

Fluorescence Spectroscopy

Delphinidin exhibits fluorescence, although its quantum yield can be influenced by environmental factors such as solvent and pH. Fluorescence spectroscopy offers a sensitive method for detection.

Table 2: Fluorescence Emission Properties of Delphinidin

| Excitation Wavelength (nm) | Emission Maximum (nm) | Context | Reference(s) |

| 360 | 520 / 618 (ratio changes with oxidation) | In heated rapeseed oil | [8] |

| 460 | 520-540 | Cooked blueberry homogenate | [8] |

| 493 | 616 | In blueberry extract with HCl | [9] |

-

Sample Preparation:

-

Prepare a dilute solution of delphinidin in a suitable solvent. The concentration should be optimized to avoid inner filter effects.

-

The pH of the solution can significantly impact fluorescence, as it affects the chemical form of the anthocyanin.[9]

-

-

Instrument Parameters:

-

Spectrofluorometer: A standard fluorescence spectrophotometer.

-

Excitation Wavelength: Excite the sample at a wavelength where it absorbs, for example, in the range of 360 nm or 460-490 nm.[8][9]

-

Emission Scan Range: Scan the emission spectrum across a range that includes the expected emission maximum (e.g., 500-700 nm).

-

-

Data Analysis:

-

Identify the emission maximum and compare it to literature values. Note that the fluorescence spectrum can be complex and may show multiple bands or shifts depending on the sample matrix and oxidation state.[8]

-

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and quantification of delphinidin and its glycosides. Electrospray ionization (ESI) is a commonly used ionization technique.

Table 3: Mass Spectrometric Data for Delphinidin and its Common Glycosides (Positive Ion Mode)

| Compound | Precursor Ion [M]+ (m/z) | Key Product Ions (m/z) | Reference(s) |

| Delphinidin (aglycone) | 303.08 | 287.14, 137, 125 | [1] |

| Delphinidin-3-O-glucoside | 465 | 303 | [1] |

| Delphinidin-3-O-rutinoside | 611.1 | 465.15, 303.08 | [1] |

| Delphinidin-3,5-O-diglucoside | 627 | 465, 303 | [1] |

| Delphinidin-3-O-(6-O-p-coumaroyl)monoglucoside | 611 | 303 | [1] |

-

Sample Preparation (from Biological Matrices using SPE):

-

Materials: C18 Solid Phase Extraction (SPE) cartridges, methanol, acetonitrile, formic acid, LC-MS grade water, nitrogen gas supply.[1]

-

Sample Pre-treatment: For plasma, acidify with an equal volume of 2% formic acid in water. For urine, centrifuge to remove particulates.[1]

-

Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by water.[1]

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge.[1]

-

Washing: Wash the cartridge with 5 mL of water.[1]

-

Elution: Elute the anthocyanins with 3-5 mL of acidified methanol (e.g., methanol with 0.1-5% formic acid).[1]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]

-

-

Liquid Chromatography (LC) Parameters:

-

Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).[1]

-

Mobile Phase A: Water with 0.1% formic acid.[1]

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[1]

-

Flow Rate: 0.2-0.4 mL/min.[1]

-

Column Temperature: 25-40 °C.[1]

-

Gradient: An example gradient is as follows: 0-2 min: 5% B; 2-15 min: 5% to 40% B; 15-20 min: 40% to 95% B; 20-25 min: Hold at 95% B; 25-26 min: 95% to 5% B; 26-30 min: Hold at 5% B (re-equilibration).[1]

-

-

Mass Spectrometry (MS) Parameters:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about delphinidin, allowing for the unambiguous identification of the aglycone and its glycosidic forms.

-

Sample Purity: Ensure the sample is free of suspended material. Filtration through a small plug of glass wool in a Pasteur pipette is recommended.[10]

-

Sample Quantity:

-

Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent will depend on the solubility of the specific delphinidin derivative.

-

Sample Volume: For a standard 5 mm NMR tube, the optimal sample volume is typically 0.55-0.7 mL, corresponding to a filling height of 4-5 cm.[10]

-

Tube Handling: Use clean, high-quality NMR tubes. Do not heat tubes in an oven to dry them, as this can cause warping.[11]

Delphinidin in Signaling Pathways

Delphinidin has been shown to modulate several critical signaling pathways implicated in various diseases, highlighting its therapeutic potential.

Caption: Delphinidin's activation of the Nrf2/ARE antioxidant pathway.

Caption: Delphinidin's inhibition of key pro-inflammatory signaling pathways.

Caption: Delphinidin's role in the AMPK/NOX/MAPK signaling pathway in cardiac hypertrophy.

Conclusion

The spectroscopic properties of delphinidin provide a robust basis for its identification and quantification in a multitude of sample types. UV-Vis spectroscopy offers a straightforward method for initial detection, while fluorescence spectroscopy provides enhanced sensitivity. For unambiguous identification and detailed structural elucidation, mass spectrometry and NMR spectroscopy are indispensable. The provided experimental protocols serve as a foundation for researchers to develop and validate their own analytical methods. Furthermore, understanding the interaction of delphinidin with key cellular signaling pathways is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. frontiersin.org [frontiersin.org]

- 4. UV-Vis Spectrum of Delphinidin | SIELC Technologies [sielc.com]

- 5. Delphinidin | SIELC Technologies [sielc.com]

- 6. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A New Fluorescence Band of Anthocyanins as a Simple Oxidation Biomarker of Food Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avantesusa.com [avantesusa.com]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

Delphinidin's Mechanism of Action in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin (B77816) is a prominent anthocyanidin, a subclass of flavonoids, responsible for the vibrant blue and red pigments in many fruits and vegetables, such as berries, grapes, and pomegranates.[1][2] Beyond its role as a natural colorant, delphinidin has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying delphinidin's effects in various cellular models, with a focus on its potential as a therapeutic agent. We will delve into its impact on key signaling pathways, apoptosis, and the cell cycle, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of Action

Delphinidin exerts its biological effects through a multi-pronged approach, targeting several critical cellular processes involved in the initiation and progression of diseases like cancer.

Induction of Apoptosis

A key mechanism of delphinidin's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells.[3][6] This is achieved through the modulation of both the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway: Delphinidin influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3][7] This shift in the Bax/Bcl-2 ratio is a critical factor that favors the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic cascade.[4]

-

Extrinsic (Death Receptor) Pathway: Delphinidin can also sensitize cancer cells to apoptosis by upregulating the expression of death receptors, such as DR5, on the cell surface.[8][9]

-

Caspase Activation and PARP Cleavage: Both apoptotic pathways converge on the activation of a cascade of cysteine proteases known as caspases. Delphinidin treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase-3 and caspase-7.[3][6] Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[7][10]

Cell Cycle Arrest

Delphinidin can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[3][11][12] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. Specifically, delphinidin has been observed to decrease the expression of cyclin B1 and cyclin-dependent kinase 1 (Cdk1), which are essential for the G2/M transition.[11][13]

Modulation of Key Signaling Pathways

Delphinidin's anti-proliferative and pro-apoptotic effects are mediated by its ability to interfere with several crucial intracellular signaling pathways that are often dysregulated in cancer.

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a critical role in inflammation, cell survival, and proliferation.[3] Delphinidin has been shown to inhibit the NF-κB signaling cascade by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[3][7] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[7][12]

-

PI3K/Akt/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Delphinidin can inhibit this pathway by reducing the phosphorylation of key components like Akt and mTOR.[14][15][16] Inhibition of this pathway contributes to delphinidin's anti-proliferative and pro-apoptotic effects.[1][14]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Delphinidin has been shown to modulate the MAPK pathway, often by inhibiting the phosphorylation of ERK1/2 and p38, while activating the JNK signaling pathway, which can promote apoptosis.[4][11][17]

Antioxidant and Anti-inflammatory Effects

Delphinidin is a potent antioxidant that can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[17][18] Its anti-inflammatory properties are, in part, mediated by the inhibition of pro-inflammatory signaling pathways like NF-κB.[3][19]

Quantitative Data Summary

The following tables summarize the quantitative effects of delphinidin on cell viability, apoptosis, and cell cycle distribution in various cancer cell lines.

Table 1: IC50 Values of Delphinidin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-453 | Breast Cancer (HER-2+) | 41.42 | [11] |

| BT-474 | Breast Cancer (HER-2+) | 60.92 | [11] |

| A549 | Non-small Cell Lung Cancer | ~30.1 | [20] |

| PEO1 | Ovarian Cancer | < 100 | [21] |

| SKOV3 | Ovarian Cancer | < 100 | [21] |

| HCT116 | Colon Cancer | 110 | [21] |

| LoVo | Colon Cancer | 38 | [21] |

Table 2: Apoptosis Rates Induced by Delphinidin

| Cell Line | Delphinidin Concentration (µM) | Apoptosis Rate (%) | Reference |

| MDA-MB-453 | 20 | 3.3 | [11] |

| 40 | 5.4 | [11] | |

| 80 | 20.2 | [11] | |

| BT-474 | 20 | 1.4 | [11] |

| 40 | 4.4 | [11] | |

| 80 | 7.9 | [11] |

Table 3: Effect of Delphinidin on Cell Cycle Distribution

| Cell Line | Delphinidin Concentration (µM) | % of Cells in G2/M Phase | Reference |

| MDA-MB-453 | 20 | 7.5 | [11] |

| 40 | 10.58 | [11] | |

| 80 | 13.58 | [11] | |

| BT-474 | 20 | 13.43 | [11] |

| 40 | 17.43 | [11] | |

| 80 | 23.53 | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of delphinidin or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with delphinidin as described above.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Seeding and Treatment: Treat cells with delphinidin as previously described.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse delphinidin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Delphinidin-induced apoptosis pathway.

Caption: Delphinidin's inhibition of the NF-κB pathway.

Caption: Delphinidin's inhibition of the PI3K/Akt/mTOR pathway.

Caption: Delphinidin's modulation of the MAPK signaling pathway.

Caption: A typical workflow for Western Blotting analysis.

Conclusion

Delphinidin exhibits remarkable potential as a therapeutic agent due to its multifaceted mechanism of action in cellular models. By inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK, delphinidin effectively targets the fundamental processes that drive cancer cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future in-vivo studies and clinical trials are warranted to fully elucidate the potential of delphinidin in the prevention and treatment of various human diseases.

References

- 1. Inhibitory effects of delphinidin on the proliferation of ovarian cancer cells via PI3K/AKT and ERK 1/2 MAPK signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Delphinidin, an Anthocyanidin in Pigmented Fruits and Vegetables, Induces Apoptosis and Cell Cycle Arrest in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delphinidin induces apoptosis and inhibits epithelial‐to‐mesenchymal transition via the ERK/p38 MAPK‐signaling pathway in human osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delphinidin inhibits cell proliferation and invasion via modulation of Met receptor phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delphinidin induces apoptosis via cleaved HDAC3-mediated p53 acetylation and oligomerization in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delphinidin sensitizes prostate cancer cells to TRAIL-induced apoptosis, by inducing DR5 and causing caspase-mediated HDAC3 cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delphinidin sensitizes prostate cancer cells to TRAIL-induced apoptosis, by inducing DR5 and causing caspase-mediated HDAC3 cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Delphinidin, an anthocyanidin in pigmented fruits and vegetables, induces apoptosis and cell cycle arrest in human colon cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Delphinidin enhances radio-therapeutic effects via autophagy induction and JNK/MAPK pathway activation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Delphinidin Increases the Sensitivity of Ovarian Cancer Cell Lines to 3-bromopyruvate - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of Delphinidin: A Technical Guide to Its Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Delphinidin (B77816), a prominent anthocyanidin responsible for the rich blue and purple hues in many fruits and vegetables, has garnered significant scientific interest for its potential health benefits. However, its efficacy in vivo is intrinsically linked to its bioavailability and metabolic fate. This technical guide provides a comprehensive overview of the current understanding of delphinidin's absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Bioavailability of Delphinidin and Its Glycosides

The bioavailability of delphinidin is generally low and significantly influenced by its glycosylation pattern. The sugar moiety attached to the aglycone determines its stability and absorption characteristics.[1][2] Delphinidin-3-rutinoside (D3R), for instance, has shown poor oral bioavailability in rats, estimated at 0.49 ± 0.06%.[1] The presence of a sugar is crucial for its bioavailability, with galactoside forms showing the highest absorption, followed by glucoside and arabinoside.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of various delphinidin glycosides from in vivo studies in both rats and humans.

Table 1: Pharmacokinetics of Delphinidin Glycosides in Rats

| Compound | Dose | Cmax (nmol/L) | Tmax (h) | Key Findings & Metabolites | Reference |

| Delphinidin-3-O-β-D-glucopyranoside (Dp3G) | 100 mg/kg body wt | Two peaks, ~30 nmol/L sustained after 4h | 0.25 and 1.0 | Rapidly absorbed; major metabolite is 4'-O-methyl delphinidin 3-O-β-d-glucopyranoside (MDp3G). | [3][4] |

| Delphinidin-3-O-β-rutinoside (D3R) | 800 µmol/kg body wt | 580 ± 410 | 0.5 - 2.0 | Absorbed as intact glycoside. | [5][6] |

| Delphinidin-3-rutinoside | Not specified | 0.285 ± 0.071 µmol/L | 0.44 | Primarily excreted in urine as the intact form and in bile as the methylated form (4'-O-methyl-delphinidin-3-rutinoside). | [7] |

Table 2: Pharmacokinetics of Delphinidin Glycosides in Humans

| Compound | Dose (per kg body weight) | Cmax (nmol/L) | Tmax (h) | Urinary Excretion (% of dose) | Reference |

| Delphinidin-3-O-β-rutinoside (D3R) | 2.75 µmol (1.68 mg) | 73.4 ± 35.0 | 1.25 - 1.75 | 0.11 ± 0.05 (total of 4 anthocyanins over 8h) | [5] |

| Delphinidin-3-O-β-glucoside (D3G) | 1.04 µmol (0.488 mg) | 22.7 ± 12.4 | 1.25 - 1.75 | 0.11 ± 0.05 (total of 4 anthocyanins over 8h) | [5][8] |

| Delphinidin-3-sambubioside | 81.6 mg (total dose) | 0.015 ng/mL/mg (dose-normalized) | 1.5 | 0.021 (over 7h) | [9] |

Metabolism of Delphinidin

Once absorbed, delphinidin and its glycosides undergo extensive metabolism, primarily in the liver and by the gut microbiota.[1] The metabolic transformations include methylation, glucuronidation, and degradation into smaller phenolic compounds.

Phase II Metabolism

In the liver, delphinidin undergoes Phase II metabolism, a key transformation being methylation. Catechol-O-methyl transferase (COMT) is a crucial enzyme in this process.[1] For delphinidin glycosides with a pyrogallol (B1678534) structure on the B-ring, methylation predominantly occurs at the 4'-OH position.[4] For instance, delphinidin-3-O-β-D-glucoside is metabolized to 4'-O-methyl delphinidin 3-O-β-d-glucopyranoside.[3][4]

Gut Microbiota Metabolism

A significant portion of ingested delphinidin that is not absorbed in the upper gastrointestinal tract reaches the colon, where it is metabolized by the gut microbiota.[1] Lactobacillus species are primarily involved in this biotransformation.[1] Degradation products include smaller phenolic acids such as gallic acid and phloroglucinol (B13840) aldehyde.[1][10]

Experimental Protocols for In Vivo Studies

The investigation of delphinidin's bioavailability and metabolism relies on well-defined experimental protocols.

Animal Studies

-

Animal Models: Wistar or Sprague-Dawley rats and C57BL/6 mice are commonly used.[5][11]

-

Administration: Delphinidin compounds are typically administered orally via gavage.[4][5] Doses in rat studies have ranged from 100 mg/kg to 800 µmol/kg body weight.[3][5]

-

Sample Collection: Blood samples are collected at various time points (e.g., 15, 30, 60, 120, 240 minutes) post-administration to determine the pharmacokinetic profile.[8] Urine and bile are also collected to assess excretion.[5][7]

-

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD) is used for quantification.[1][3] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the identification and structural elucidation of metabolites.[3][4]

Human Studies

-

Study Design: Human studies are typically conducted with healthy volunteers.[5][9]

-

Administration: Subjects ingest a defined amount of delphinidin-rich extract or purified compounds.[5][9] For example, a mixture of black currant anthocyanins containing delphinidin glycosides has been used.[5]

-

Sample Collection: Blood and urine samples are collected at predetermined time intervals.[5][9]

-

Analytical Methods: Similar to animal studies, HPLC and LC-MS/MS are the primary analytical tools for quantifying delphinidin and its metabolites in human plasma and urine.[5][9]

Modulation of Signaling Pathways

Delphinidin exerts its biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for drug development.

-

MAPK Pathway: Delphinidin has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the phosphorylation of ERK1/2, p38, and JNK1/2.[11] This inhibition is often linked to its antioxidant and anti-inflammatory effects.

-

NF-κB Pathway: Delphinidin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[12][13] It achieves this by inhibiting the degradation of IκB-α.[13]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth and proliferation, is another target of delphinidin.[14][15]

-

AMPK Pathway: Delphinidin can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[11]

Conclusion

The in vivo bioavailability of delphinidin is limited, with glycosylation playing a pivotal role in its absorption. Following absorption, it undergoes significant metabolism, leading to the formation of methylated derivatives and degradation into smaller phenolic acids by the gut microbiota. Despite its low bioavailability, delphinidin and its metabolites can modulate key signaling pathways, providing a mechanistic basis for their observed health benefits. Further research focusing on enhancing the bioavailability of delphinidin, for instance through advanced formulation strategies, is warranted to fully exploit its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to design and interpret in vivo studies on this promising natural compound.

References

- 1. Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Absorption and metabolism of delphinidin 3-O-beta-D-glucoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetics of anthocyanidin-3-glycosides following consumption of Hibiscus sabdariffa L. extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioavailable Concentrations of Delphinidin and Its Metabolite, Gallic Acid, Induce Antioxidant Protection Associated with Increased Intracellular Glutathione in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Dietary Anthocyanidin Delphinidin Induces Apoptosis of Human Prostate Cancer PC3 Cells In vitro and In vivo: Involvement of Nuclear Factor-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Chemistry and Pharmacological Actions of Delphinidin, a Dietary Purple Pigment in Anthocyanidin and Anthocyanin Forms [frontiersin.org]

- 15. mdpi.com [mdpi.com]

Pharmacological Effects of Delphinidin on Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of delphinidin (B77816), a major dietary anthocyanidin, on critical cellular signaling pathways. Delphinidin, found in pigmented fruits and vegetables, demonstrates significant potential in disease modulation through its interaction with a complex network of molecular signals controlling cell proliferation, apoptosis, inflammation, and oxidative stress. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to serve as a comprehensive resource for the scientific community.

Core Signaling Pathways Modulated by Delphinidin

Delphinidin exerts its biological activities by interfering with multiple interconnected signaling cascades. The primary pathways affected include the PI3K/Akt/mTOR, MAPK, NF-κB, Nrf2-ARE, and AMPK pathways, which collectively regulate cellular homeostasis and are often dysregulated in chronic diseases like cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs cell survival, growth, and proliferation. Its hyperactivation is a common feature in many cancers.

Delphinidin has been shown to be a potent inhibitor of this pathway.[1][2] It suppresses the phosphorylation and activation of key kinases including PI3K, Akt, and mTOR, as well as downstream effectors like p70 ribosomal S6 kinase (p70S6K) and the S6 ribosomal protein.[1][3][4] This inhibitory action effectively curtails cancer cell survival and proliferation.[1][2] Studies have demonstrated these effects in various cancer models, including ovarian, breast, and lung cancer.[1][3][5] In HER-2 positive breast cancer cells, delphinidin suppresses both upstream (Akt, mTOR) and downstream (eIF4E, p70S6K) components of the pathway.[6][7] The combination of delphinidin with pharmacological PI3K inhibitors, such as LY294002, has been observed to produce synergistic anti-proliferative and pro-apoptotic effects in ovarian cancer cells.[5][8]

Caption: Delphinidin's inhibition of the PI3K/Akt/mTOR pathway.